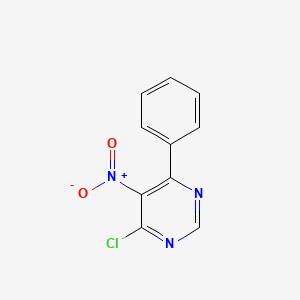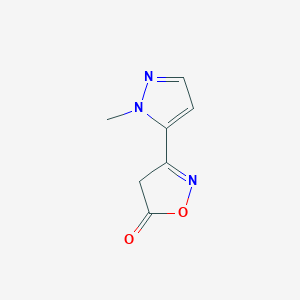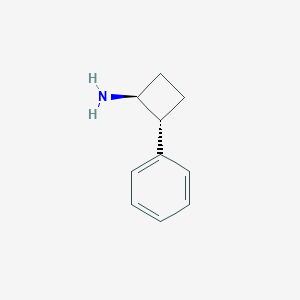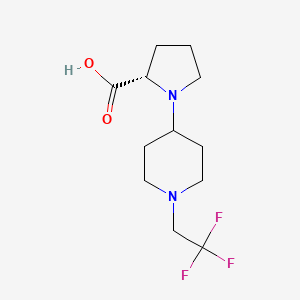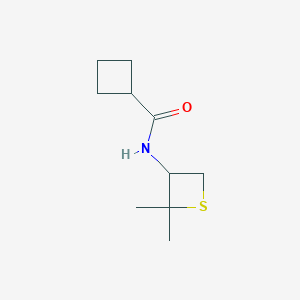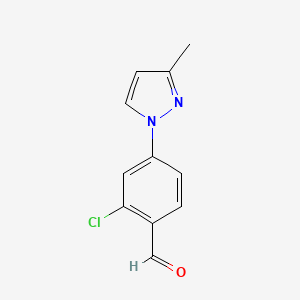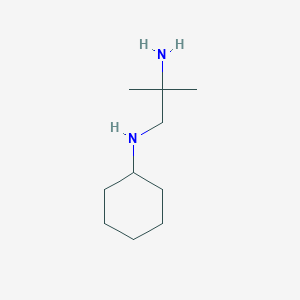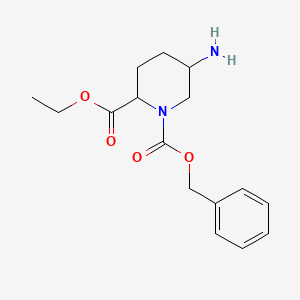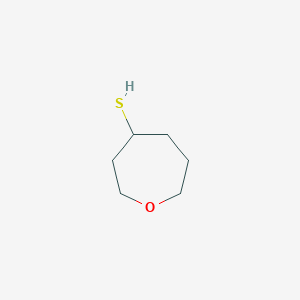
Oxepane-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepane-4-thiol is a sulfur-containing heterocyclic compound with a seven-membered ring structure It features an oxygen atom and a sulfur atom at the 4-position, making it a unique and versatile molecule in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxepane-4-thiol can be achieved through several methods. One common approach involves the organocatalytic oxa-conjugate addition reaction, which is promoted by the gem-disubstituent (Thorpe-Ingold) effect. This method stereoselectively provides α, α′-trans-oxepanes . Another approach includes radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, Nicholas–Ferrier rearrangement, homologations, and ring-expansion strategies .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Oxepane-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group (-SH) in this compound is particularly reactive and can participate in thiol-ene “click” reactions, which are widely used in polymer and materials synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions can vary, but they often involve mild temperatures and neutral to slightly basic pH.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Oxepane-4-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and natural products . In biology and medicine, this compound derivatives have shown potential as therapeutic agents due to their unique structural features and reactivity. Additionally, this compound is used in materials science for the development of novel polymers and hydrogels .
Wirkmechanismus
The mechanism of action of oxepane-4-thiol involves its ability to undergo various chemical transformations due to the presence of the reactive thiol group. This reactivity allows it to interact with molecular targets and pathways, leading to its effects in different applications. For example, in medicinal chemistry, this compound derivatives can interact with biological macromolecules, such as proteins and nucleic acids, to exert their therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Oxepane-4-thiol can be compared with other similar compounds, such as azepane, silepane, phosphepane, and thiepane . These compounds share a similar seven-membered ring structure but differ in the heteroatoms present. This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity.
List of Similar Compounds:- Azepane
- Silepane
- Phosphepane
- Thiepane
Eigenschaften
Molekularformel |
C6H12OS |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
oxepane-4-thiol |
InChI |
InChI=1S/C6H12OS/c8-6-2-1-4-7-5-3-6/h6,8H,1-5H2 |
InChI-Schlüssel |
YXMLEVBYJQCDIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCOC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)
